1-(3-Chlorophenyl)-3-(2-{3-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)imidazolidin-2-one
Description
This compound features a complex heterocyclic architecture, combining an imidazolidin-2-one core with a 3-chlorophenyl group and a piperidine moiety substituted with a 3-chloropyridin-4-yloxy side chain. Such structural elements are common in medicinal chemistry, particularly in kinase inhibitors or receptor modulators, where chlorine atoms enhance lipophilicity and binding affinity . The imidazolidinone ring provides a rigid scaffold, while the piperidine and pyridinyloxy groups contribute to conformational flexibility and target interaction. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with molecules designed for high target specificity and metabolic stability.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O3/c22-15-3-1-4-16(11-15)27-10-9-26(21(27)29)14-20(28)25-8-2-5-17(13-25)30-19-6-7-24-12-18(19)23/h1,3-4,6-7,11-12,17H,2,5,8-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHVEMDCGLJCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl)OC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Chlorophenyl)-3-(2-{3-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)imidazolidin-2-one is a complex organic molecule with potential pharmaceutical applications. Its biological activity is primarily associated with its interaction with serotonin receptors, which are crucial in various neurobiological processes, including mood regulation and anxiety.
Chemical Structure and Properties
The molecular formula of the compound is , and it features several functional groups that contribute to its biological activity. The presence of the chlorophenyl and pyridine moieties suggests potential interactions with neurotransmitter systems.
Research indicates that this compound may act as a ligand for serotonin receptors, particularly the 5-HT_1A and 5-HT_7 receptors. These receptors are implicated in the pathogenesis of depression and other mood disorders. The activation of these receptors can lead to various downstream effects, including modulation of neurotransmitter release and neuronal excitability.
Key Findings:
- 5-HT_1A Receptor Activation : This receptor is known to inhibit adenylyl cyclase activity, which decreases cyclic AMP levels, leading to reduced neuronal excitability. It also influences potassium and calcium ion pathways, critical for synaptic transmission .
- 5-HT_7 Receptor Interaction : Compounds that target the 5-HT_7 receptor have been shown to possess antidepressant-like properties, suggesting that this compound could be beneficial in treating mood disorders .
Biological Assays and Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.
Table 1: Summary of Biological Assays
Case Studies
In preclinical models, compounds structurally similar to the target compound have demonstrated significant antidepressant-like effects in behavioral tests such as the Forced Swim Test (FST) . For instance, analogs exhibiting dual action on both the 5-HT_1A and 5-HT_7 receptors showed improved efficacy compared to selective serotonin reuptake inhibitors (SSRIs) .
Safety Profile and Toxicology
The safety profile of related compounds has been evaluated using in silico methods, indicating low toxicity with some concerns regarding skin sensitization. Notably, metabolic pathways involving cytochrome P450 enzymes were assessed to predict potential drug-drug interactions .
Table 2: Predicted Metabolic Pathways
| Compound | CYP Isoform Interaction | Risk Level |
|---|---|---|
| 7a·HCl | CYP2C19 | Moderate |
| 7b·HCl | CYP3A4 | High |
| Target Compound | CYP2D6 | Low |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole
Structural Differences :
- Core: Benzoimidazole (fused bicyclic) vs. imidazolidin-2-one (saturated monocyclic).
- Substituents :
- A pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).
- 4-Chlorophenyl vs. 3-chlorophenyl (positional isomerism).
- Lacks the chloropyridinyloxy side chain.
Implications :
- Pyrrolidine’s smaller ring size reduces steric hindrance but limits conformational flexibility compared to piperidine.
3-(2,4-Dichlorobenzoyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one
Structural Differences :
- Core : Imidazolidin-4-one (with a sulfanylidene group) vs. imidazolidin-2-one.
- Substituents :
- 2,4-Dichlorobenzoyl (electron-withdrawing) vs. 3-chlorophenyl .
- Thiophene substituent introduces sulfur-based electronic effects.
Functional Implications :
- The sulfanylidene (C=S) group may alter hydrogen-bonding capacity compared to the oxo (C=O) group in the target compound.
- Thiophene’s aromaticity and sulfur atom could improve metabolic stability or redox activity.
Comparative Data Table
Research Findings and Implications
- Structural Flexibility vs. Rigidity: The target compound’s piperidine and imidazolidinone combination balances rigidity (for target binding) and flexibility (for pharmacokinetic optimization), whereas the benzoimidazole in prioritizes aromatic interactions .
- Halogen Effects : The meta -chlorine on the phenyl group in the target compound may offer distinct electronic and steric effects compared to the para -chlorine in ’s compound, influencing binding pocket interactions.
- Synthetic Complexity : The chloropyridinyloxy side chain in the target compound likely requires multi-step functionalization, contrasting with the simpler ketone formation in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
